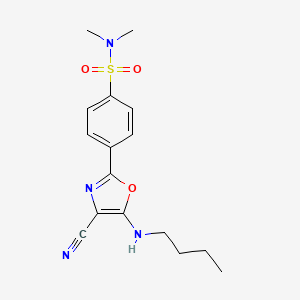

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Description

4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a dimethyl-substituted benzene ring linked to a substituted oxazole core. The oxazole moiety is functionalized with a butylamino group and a cyano substituent, which may influence its physicochemical properties and biological activity. This analysis focuses on comparing its structural and functional attributes with similar compounds.

Properties

IUPAC Name |

4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-4-5-10-18-16-14(11-17)19-15(23-16)12-6-8-13(9-7-12)24(21,22)20(2)3/h6-9,18H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOKSAQHLMSIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the cyano group and the butylamino group. The final step involves the sulfonation of the benzene ring with N,N-dimethylsulfonamide.

Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

Introduction of Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Butylamino Group Addition: The butylamino group can be added through an amination reaction using butylamine.

Sulfonation: The final step involves the sulfonation of the benzene ring using N,N-dimethylsulfonamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the sulfonamide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in the Sulfonamide Group

The N,N-dimethylbenzenesulfonamide group in the target compound is a common feature in several derivatives. Modifications to this group significantly alter solubility and binding affinity:

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Replaces dimethyl with a methyl group and uses a sulfamoyl bridge to connect the benzene and oxazole. This reduces steric hindrance but may decrease lipophilicity compared to the target compound .

- 5-(Butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (): Substitutes dimethylsulfonamide with a morpholine-sulfonyl group, enhancing hydrophilicity due to morpholine’s oxygen-rich structure. This contrasts with the target’s dimethyl groups, which favor membrane permeability .

- 4-[5-(Trans-4-Aminocyclohexylamino)-3-Isopropylpyrazolo[1,5-a]Pyrimidin-7-Ylamino]-N,N-Dimethylbenzenesulfonamide (): Retains the dimethylsulfonamide but incorporates a pyrazolopyrimidine core. The bulkier heterocycle may reduce solubility compared to the target’s oxazole .

Table 1: Sulfonamide Group Variations

Heterocyclic Core Modifications

Substitutions on this ring influence electronic properties and steric effects:

- 4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide (): Replaces oxazole with a thiadiazole, introducing sulfur atoms that may alter hydrogen-bonding capacity and metabolic stability .

- 4-(4-cyano-5-((4-methoxybenzyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide (): Modifies the oxazole’s amino group with a 4-methoxybenzyl substituent, increasing aromaticity and steric bulk compared to the target’s butylamino group .

Table 2: Heterocycle Comparisons

Substituent Effects on Bioactivity

- Antimicrobial Activity: Compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () and 3-(butylamino)-5-(hydrazinocarbonyl)-2-phenoxy-benzenesulfonamide () highlight the role of sulfonamide-heterocycle hybrids in antimicrobial applications.

- Kinase Inhibition: The pyrazolopyrimidine derivative () inhibits CDK2, suggesting that the dimethylsulfonamide group could synergize with planar heterocycles for kinase binding.

Biological Activity

The compound 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Molecular Formula : CHNOS

- Molecular Weight : 348.42 g/mol

Structural Features

- Sulfonamide Group : This functional group is known for its antibacterial properties.

- Oxazole Ring : Contributes to the compound's heterocyclic nature, enhancing its biological activity.

- Dimethylamino Group : Increases lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The compound's sulfonamide moiety suggests potential efficacy against various bacterial strains.

Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for folate synthesis. This inhibition disrupts the synthesis of folate, essential for nucleic acid production.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit anticancer properties. The presence of the oxazole ring may enhance this activity through multiple mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have shown to induce apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives have been reported to cause G1 phase arrest in cancer cell lines.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that modifications in the oxazole structure significantly enhanced cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for further research on this compound.

-

Antimicrobial Efficacy Assessment :

- In a comparative study, the compound was tested against standard bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed moderate to high inhibitory concentrations, reinforcing the potential use of this compound in treating bacterial infections.

-

Pharmacokinetics and Toxicology :

- Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles in animal models. However, toxicity assessments revealed that higher doses could lead to hepatotoxicity, necessitating further investigation into safe dosage levels.

Data Summary Table

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | [Study on Antimicrobial Efficacy] |

| Anticancer | Induction of apoptosis and cell cycle arrest | [Study on Anticancer Activity] |

| Pharmacokinetics | Favorable absorption; potential hepatotoxicity | [Pharmacokinetics Study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.